molecular formula C25H21NO4 B4163988 4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B4163988
M. Wt: 399.4 g/mol
InChI Key: HQPTVVIDJWMUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, as well as the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its potential as a drug candidate for various diseases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects, as well as the challenges associated with its synthesis and purification.

Future Directions

There are several future directions for research on 4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, including:
1. Further studies on its mechanism of action and potential side effects to fully understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods to improve yield and purity.
3. Investigation of its potential as a scaffold for the design and synthesis of novel drugs with improved activity and selectivity.
4. Exploration of its potential applications in other fields, such as material science and catalysis.
In conclusion, 4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and to develop more efficient synthesis methods.

Scientific Research Applications

4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development.

properties

IUPAC Name

(4-benzoylphenyl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-23-15-21(16-26(23)22-9-5-2-6-10-22)25(29)30-17-18-11-13-20(14-12-18)24(28)19-7-3-1-4-8-19/h1-14,21H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPTVVIDJWMUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
4-benzoylbenzyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.